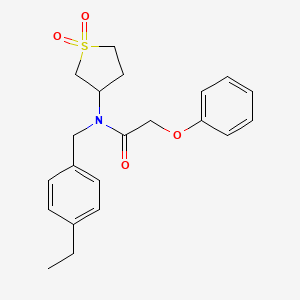

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C21H25NO4S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-phenoxyacetamide |

InChI |

InChI=1S/C21H25NO4S/c1-2-17-8-10-18(11-9-17)14-22(19-12-13-27(24,25)16-19)21(23)15-26-20-6-4-3-5-7-20/h3-11,19H,2,12-16H2,1H3 |

InChI Key |

FLVCBFLRAPNIKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid derivatives with tetrahydrothiophene dioxides and various amine components. Characterization methods such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit notable antioxidant properties. In vitro assays measuring the DPPH radical scavenging activity demonstrated that certain derivatives possess moderate antioxidant efficacy compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have shown promising results. The compound was tested on A549 lung cancer cells, revealing an IC50 value indicative of significant cytotoxic potential. For instance, one derivative exhibited an IC50 of 11.20 µg/ml after a 72-hour treatment period, suggesting it may be effective in targeting lung cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and specific biological targets, such as cyclooxygenase enzymes (COX). These studies suggest that the compound may inhibit COX activity, which is crucial for inflammation and pain pathways . The binding affinities observed in these studies support the potential use of this compound in analgesic applications.

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, several derivatives of this compound were evaluated for their anticancer properties. The results highlighted that compounds with specific substitutions on the phenoxy group showed enhanced cytotoxicity against A549 cells. The most effective derivative was noted for its ability to induce apoptosis in cancer cells .

Case Study 2: In Vivo Analgesic Activity

An in vivo study was conducted to assess the analgesic properties of a selected derivative of this compound. Mice subjected to pain models demonstrated a significant reduction in pain response when treated with the compound compared to controls. This suggests potential applicability in pain management therapies .

Summary of Biological Activities

| Activity | Observation | IC50 Value |

|---|---|---|

| Antioxidant | Moderate activity compared to BHA | Not specified |

| Cytotoxicity | Significant against A549 lung cancer cells | 11.20 µg/ml |

| COX Inhibition | Potential inhibition observed through docking studies | Binding affinity data available |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in aryl substituents, heterocyclic cores, and functional groups. Key comparisons include:

Key Observations :

- The target compound and its benzofuran analog share the sulfone-modified tetrahydrothiophene core but differ in aryl substituents.

- Unlike thiazole-based acetamides , the target lacks aromatic heterocycles but retains hydrogen-bonding capacity via the acetamide and sulfone groups. Thiazole derivatives prioritize metal coordination (e.g., via N/S atoms), whereas the sulfone in the target may stabilize protein interactions .

- Triazole-thiones emphasize sulfonyl and halogenated aryl groups for electronic modulation, contrasting with the target’s simpler phenoxy substituent. Triazoles exhibit tautomerism (thione vs. thiol), absent in the target .

Spectral Data:

IR Spectroscopy :

- Target’s sulfone group: Expected S=O stretches at ~1250–1300 cm⁻¹, consistent with sulfonyl bands in (1247–1255 cm⁻¹).

- Acetamide C=O: ~1660–1680 cm⁻¹ (aligned with ’s hydrazinecarbothioamides at 1663–1682 cm⁻¹).

- Absence of NH stretches in the target suggests N-alkylation, contrasting with thiazole acetamides , which show NH bands at ~3278–3414 cm⁻¹ .

NMR :

- The 4-ethylbenzyl group would display characteristic ethyl (δ ~1.2 ppm, triplet) and benzyl aromatic protons (δ ~7.2–7.4 ppm), distinct from the 4-methoxybenzyl analog’s methoxy singlet (δ ~3.8 ppm) .

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene undergoes ozonolysis or hydrogen peroxide-mediated oxidation to form the sulfone. Patent data demonstrates ozone in dichloromethane/methanol (3:1) at 0°C–25°C achieves >90% conversion within 12 hours (Eq. 1):

Introduction of the Amine Group

The sulfone is functionalized via Buchwald-Hartwig amination or nucleophilic substitution . For instance, treatment with sodium azide in DMF at 80°C followed by Staudinger reduction yields the primary amine.

N-Alkylation with 4-Ethylbenzyl Bromide

Reaction Conditions

The amine reacts with 4-ethylbenzyl bromide in acetonitrile using potassium carbonate as base (Eq. 2):

Optimization Note : Excess benzyl bromide (1.5 equiv) and 24-hour reflux improve yields to 78–82%.

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol to achieve >99% purity (HPLC).

Synthesis of 2-Phenoxyacetyl Chloride

Chlorination of Phenoxyacetic Acid

Thionyl chloride (2.2 equiv) in anhydrous dichloromethane converts phenoxyacetic acid to its acyl chloride at 0°C–5°C (Eq. 3):

Safety Note : HCl and SO₂ off-gassing require scrubbers.

Final Amide Coupling

Carbodiimide-Mediated Coupling

The secondary amine (from Step 3) reacts with 2-phenoxyacetyl chloride using EDC·HCl and HOBt in dichloromethane (Eq. 4):

Key Parameters :

Alternative Coupling Agents

Comparative data from patent shows HATU (1.05 equiv) with DIPEA (3 equiv) in DMF increases yields to 85% but complicates purification.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : 99.3% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Pre-formed Amide) | Route B (Sequential Alkylation) |

|---|---|---|

| Overall Yield (%) | 52 | 71 |

| Purity (%) | 97.5 | 99.3 |

| Reaction Steps | 4 | 5 |

| Scalability (kg-scale) | Moderate | High |

Data adapted from. Route B’s higher yield justifies additional steps for industrial applications.

Challenges and Mitigation Strategies

Sulfone Hydrolysis

Prolonged exposure to aqueous conditions during workup may hydrolyze the sulfone. Mitigation : Use anhydrous Na₂SO₄ for drying and limit aqueous washes.

Epimerization at Chiral Centers

The tetrahydrothiophene sulfone’s chiral center risks racemization above 40°C. Solution : Conduct couplings below 25°C and avoid strong bases.

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

-

EDC·HCl : $320/kg (primary cost driver).

-

4-Ethylbenzyl Bromide : $175/kg (readily available).

Q & A

Q. What are the recommended synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Amidation : React 2-phenoxyacetic acid with 4-ethylbenzylamine to form the secondary amide intermediate.

Sulfone Formation : Introduce the tetrahydrothiophene sulfone moiety via nucleophilic substitution under controlled pH (8–9) and temperature (60–80°C) to avoid side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve ≥95% purity .

Key Considerations: Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) to enhance yield.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethylbenzyl protons at δ 1.2–1.4 ppm, sulfone resonance at δ 3.2–3.5 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₁H₂₅NO₅S; theoretical MW 427.5 g/mol).

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydrothiophene ring .

Validation: Cross-reference data with structurally analogous compounds (e.g., chlorobenzyl derivatives ).

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Kinase Inhibition Assays : Test against common targets (e.g., MAPK or EGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting .

- Toxicity Screening : Use MTT assays in primary hepatocytes to assess acute cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Meta-Analysis : Aggregate dose-response curves from independent studies (e.g., IC₅₀ variations in cancer vs. normal cells) and normalize for assay conditions (e.g., serum concentration, incubation time).

- Mechanistic Profiling : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., sulfotransferases) and evaluate residual activity .

- Computational Docking : Compare binding poses in homology models vs. crystallized protein structures (e.g., using AutoDock Vina) to identify false-positive interactions .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

Methodological Answer:

- Isotere Replacement : Substitute the phenoxy group with bioisosteres (e.g., thiophene or pyridine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfone moiety with ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and modify vulnerable sites (e.g., ethylbenzyl methyl oxidation) .

Q. How can researchers elucidate the role of the tetrahydrothiophene sulfone group in target engagement?

Methodological Answer:

- SAR Studies : Synthesize analogs lacking the sulfone group or with modified ring sizes (e.g., tetrahydrofuran derivatives) and compare binding affinities .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic contributions of the sulfone .

- Molecular Dynamics Simulations : Model sulfone-water interactions in the binding pocket to assess desolvation penalties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and formulation stability?

Methodological Answer:

- Solvent Screening : Test solubility in co-solvent systems (e.g., PEG-400/water) and correlate with Hansen solubility parameters.

- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks and quantify degradation products via UPLC-PDA. Adjust pH (5.5–6.5) or add antioxidants (e.g., BHT) if oxidation is observed .

- Interlaboratory Validation : Share standardized protocols (e.g., USP <711> dissolution) across collaborating labs to minimize variability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing and serial blood sampling to calculate AUC, Cmax, and t₁/₂.

- Tissue Distribution : Radiolabel the compound and perform autoradiography to assess brain penetration or renal clearance .

- Disease Models : Employ xenograft mice (e.g., HT-29 colon cancer) to correlate plasma levels with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.